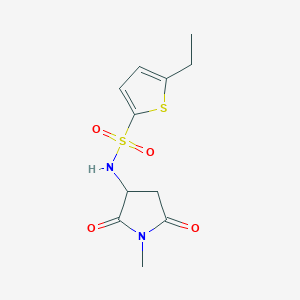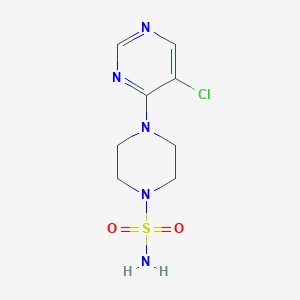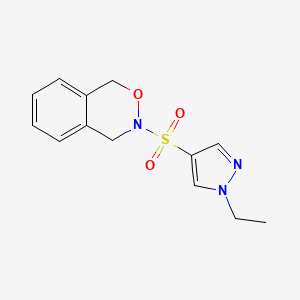![molecular formula C16H22N2O3S B6964823 [1-(3-Methylphenyl)sulfonylpyrrolidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6964823.png)
[1-(3-Methylphenyl)sulfonylpyrrolidin-3-yl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-Methylphenyl)sulfonylpyrrolidin-3-yl]-pyrrolidin-1-ylmethanone: is a complex organic compound that features a sulfonyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methylphenyl)sulfonylpyrrolidin-3-yl]-pyrrolidin-1-ylmethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the 3-Methylphenyl Group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the 3-methylphenyl group to the sulfonylated pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Methylphenyl)sulfonylpyrrolidin-3-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its properties can be exploited to create materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [1-(3-Methylphenyl)sulfonylpyrrolidin-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in the functional groups attached.
Sulfonylpyrrolidines: Compounds with a sulfonyl group attached to a pyrrolidine ring, similar to [1-(3-Methylphenyl)sulfonylpyrrolidin-3-yl]-pyrrolidin-1-ylmethanone.
3-Methylphenyl Derivatives: Compounds featuring the 3-methylphenyl group, which may exhibit similar reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance of stability and reactivity, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13-5-4-6-15(11-13)22(20,21)18-10-7-14(12-18)16(19)17-8-2-3-9-17/h4-6,11,14H,2-3,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGWLHVPYCCORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Aminopyrazin-2-yl)-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methanone](/img/structure/B6964750.png)
![[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B6964756.png)
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B6964760.png)
![[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B6964775.png)
![N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6964776.png)


![2-methoxy-N,N-dimethyl-5-[(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfamoyl]benzamide](/img/structure/B6964793.png)
![N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide](/img/structure/B6964798.png)
![3-Ethyl-6-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6964814.png)
![N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B6964820.png)
![2-[4-[(3-Fluorophenyl)methylsulfonyl]piperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B6964833.png)
![N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide](/img/structure/B6964839.png)

